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Compound of Interest

Compound Name: 2-Chloro-4-(methylsulfonyl)aniline

Cat. No.: B078536 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Chloro-4-
(methylsulfonyl)aniline (CAS No: 13244-35-4), a compound of interest in organic synthesis

and pharmaceutical development. This document compiles available experimental and

predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS), to facilitate its unambiguous identification and characterization.

Detailed experimental protocols and logical workflows for spectral analysis are also presented.

Chemical Structure and Properties
Property Value Reference

Molecular Formula C₇H₈ClNO₂S [1]

Molecular Weight 205.66 g/mol [1]

Appearance
Pale purple to gray-brown

crystalline powder
[1]

Melting Point 191-198 °C [1]

Boiling Point 400.1±45.0 °C (Predicted) [1]

CAS Number 13244-35-4 [1]
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR spectra for 2-Chloro-4-(methylsulfonyl)aniline are not readily

available in the public domain, predicted ¹H and ¹³C NMR data provide valuable information for

structural confirmation. These predictions are based on established chemical shift models and

data from structurally similar compounds.

¹H NMR (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.8 d 1H Ar-H (H-3)

~7.6 dd 1H Ar-H (H-5)

~6.8 d 1H Ar-H (H-6)

~4.5 br s 2H -NH₂

~3.1 s 3H -SO₂CH₃

¹³C NMR (Predicted)

Chemical Shift (δ, ppm) Assignment

~148 C-1 (C-NH₂)

~120 C-2 (C-Cl)

~118 C-3

~135 C-4 (C-SO₂)

~128 C-5

~130 C-6

~45 -SO₂CH₃
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Infrared (IR) Spectroscopy
The following table outlines the expected characteristic infrared absorption bands for 2-Chloro-
4-(methylsulfonyl)aniline based on its functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium, Sharp (doublet) N-H stretch (primary amine)

3100-3000 Medium Aromatic C-H stretch

1620-1580 Medium-Strong N-H bend (scissoring)

1600-1450 Medium-Strong Aromatic C=C stretch

1350-1300 Strong Asymmetric SO₂ stretch

1160-1120 Strong Symmetric SO₂ stretch

850-750 Strong C-H out-of-plane bend

750-700 Strong C-Cl stretch

Mass Spectrometry (MS)
An experimental electron ionization (EI) mass spectrum for 2-Chloro-4-
(methylsulfonyl)aniline is available from the NIST WebBook.[2] The spectrum displays a clear

molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment

205/207 100/33
[M]⁺ (Molecular ion with ³⁵Cl/

³⁷Cl isotopes)

126 ~60 [M - SO₂CH₃]⁺

90 ~30 [M - SO₂CH₃ - Cl]⁺

79 ~15 [SO₂CH₃]⁺

Experimental Protocols
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The following sections provide detailed methodologies for acquiring the spectral data presented

above.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-Chloro-4-(methylsulfonyl)aniline is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm

NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal reference

standard (δ = 0.00 ppm).

Instrumentation and Data Acquisition: High-resolution ¹H and ¹³C NMR spectra are typically

recorded on a 400 MHz or higher field NMR spectrometer.

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a

spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-3 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-

noise ratio.

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single peaks

for each unique carbon atom. A wider spectral width (e.g., 240 ppm) is used. Due to the

lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

relaxation delay may be necessary.

Data Processing: The raw free induction decay (FID) is processed using appropriate software.

This involves Fourier transformation, phase correction, baseline correction, and referencing to

the internal standard.

IR Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of 2-Chloro-4-
(methylsulfonyl)aniline (1-2 mg) is finely ground with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a

thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a

Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty sample

chamber is recorded first. The sample spectrum is then recorded, typically over a range of
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4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to

improve the signal-to-noise ratio.

Data Processing: The final transmittance or absorbance spectrum is obtained by ratioing the

sample spectrum against the background spectrum.

Mass Spectrometry
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer

via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC

column. For electron ionization (EI), the sample is vaporized and bombarded with a high-

energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or other suitable detector measures the abundance of each

ion, generating the mass spectrum.

Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for

spectroscopic analysis and data interpretation.
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Caption: General workflow for the spectroscopic analysis of 2-Chloro-4-
(methylsulfonyl)aniline.

[M]⁺˙
m/z 205/207

[M - SO₂CH₃]⁺
m/z 126

- •SO₂CH₃

[SO₂CH₃]⁺
m/z 79

Rearrangement

[M - SO₂CH₃ - Cl]⁺
m/z 90

- •Cl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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